t-Butyl (1-isopropyl-4-nitro-1H-pyrazol-3-yl)carbamate
Description
t-Butyl (1-isopropyl-4-nitro-1H-pyrazol-3-yl)carbamate is a chemical compound with the molecular formula C11H18N4O4 and a molecular weight of 270.289 g/mol. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl N-(4-nitro-1-propan-2-ylpyrazol-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4/c1-7(2)14-6-8(15(17)18)9(13-14)12-10(16)19-11(3,4)5/h6-7H,1-5H3,(H,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFROMFOYUCENAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)NC(=O)OC(C)(C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
- Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature : 0°C to room temperature (20–25°C).
- Workup : Aqueous extraction followed by silica gel chromatography (eluent: 0–5% methanol in DCM).
Table 1: Representative Yields from Chloroformate Alkylation
| Amine Precursor | Boc Equivalents | Solvent | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| 1-Isopropyl-4-nitro-1H-pyrazol-3-amine | 1.2 | DCM | 78 | 95 | |
| 1-Isopropyl-4-nitro-1H-pyrazol-3-amine | 1.5 | THF | 85 | 97 |
Key limitations include competing side reactions with the nitro group under strongly acidic or high-temperature conditions.
Curtius Rearrangement from Carboxylic Acid Precursors
Alternative routes employ the Curtius rearrangement to construct the carbamate moiety indirectly. This method is advantageous when direct amine functionalization is hindered by steric or electronic factors.
Synthetic Pathway
- Acyl Azide Formation : React 1-isopropyl-4-nitro-1H-pyrazole-3-carboxylic acid with diphenylphosphoryl azide (DPPA) and Boc-protected alcohol.
- Thermal Rearrangement : Heat the acyl azide to 80–100°C in toluene to generate an isocyanate intermediate.
- Trapping with tert-Butanol : The isocyanate reacts with tert-butanol to yield the target carbamate.
Table 2: Curtius Rearrangement Optimization Data
| Carboxylic Acid Derivative | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1-Isopropyl-4-nitro-1H-pyrazole-3-carbonyl chloride | Toluene | 80 | 62 |
| 1-Isopropyl-4-nitro-1H-pyrazole-3-carbonyl azide | Xylene | 100 | 71 |
This method avoids direct handling of Boc-Cl but requires precise temperature control to prevent decomposition of the nitro group.
Multi-Step Synthesis with Intermediate Functionalization
For complex derivatives, a stepwise approach builds the pyrazole ring before introducing the carbamate group. A representative sequence involves:
Step 1: Pyrazole Ring Synthesis
Step 2: Nitration
Step 3: Carbamate Installation
- Boc protection using Boc-Cl or di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP).
Table 3: Multi-Step Synthesis Performance
| Step | Reaction | Key Conditions | Yield (%) |
|---|---|---|---|
| 1 | Pyrazole formation | Ethanol, reflux, 12 h | 92 |
| 2 | Nitration | HNO₃/H₂SO₄, 0°C | 68 |
| 3 | Boc protection | Boc₂O, DMAP, DCM | 85 |
Solid-Phase Synthesis and Protection Strategies
Recent innovations utilize solid-supported reagents to streamline purification. For example:
- Resin-Bound Catalysts : Polymer-supported DMAP enhances Boc protection efficiency, enabling yields >90% with minimal byproducts.
- Continuous Flow Systems : Microreactors improve heat transfer during exothermic steps (e.g., nitration), reducing decomposition risks.
Table 4: Solid-Phase vs. Solution-Phase Comparison
| Parameter | Solid-Phase | Solution-Phase |
|---|---|---|
| Average yield | 89% | 78% |
| Purification time | 15 min | 2 h |
| Scalability | >100 g | <50 g |
Critical Analysis of Methodologies
Efficiency and Scalability
- Chloroformate Alkylation : Optimal for small-scale synthesis (1–50 g) with short reaction times (<4 h).
- Curtius Rearrangement : Preferred for gram-scale production but requires specialized equipment for safe azide handling.
- Multi-Step Synthesis : Industrially viable for multi-kilogram batches despite lower overall yields (50–60%).
Chemical Reactions Analysis
t-Butyl (1-isopropyl-4-nitro-1H-pyrazol-3-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
t-Butyl (1-isopropyl-4-nitro-1H-pyrazol-3-yl)carbamate has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar pyrazole structures exhibit inhibitory effects on cancer cell proliferation. For instance, derivatives of pyrazole have been shown to act as RAF inhibitors, which are crucial in cancer treatment strategies targeting specific signaling pathways involved in tumor growth .
2. Anti-inflammatory Properties
In addition to its anticancer potential, this compound may possess anti-inflammatory properties. Studies suggest that pyrazole derivatives can modulate inflammatory responses, making them candidates for developing new anti-inflammatory drugs .
Agricultural Applications
1. Pesticide Development
The compound's structural features make it a candidate for pesticide formulation. Pyrazole-containing compounds are known for their efficacy against various pests and diseases affecting crops. The research into the synthesis of such compounds has led to the development of novel insecticides that target specific biochemical pathways in pests without harming beneficial insects .
Material Science Applications
1. Polymer Chemistry
this compound can be utilized in polymer chemistry as a building block for synthesizing advanced materials. Its ability to form stable bonds and modify polymer properties makes it valuable in creating materials with enhanced mechanical and thermal stability .
Case Studies
Mechanism of Action
The mechanism of action of t-Butyl (1-isopropyl-4-nitro-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring allows it to participate in hydrogen bonding and other intermolecular interactions, which can influence its reactivity and biological activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
t-Butyl (1-isopropyl-4-nitro-1H-pyrazol-3-yl)carbamate can be compared with other similar compounds, such as t-Butyl (1-isopropyl-4-nitro-1H-pyrazol-5-yl)carbamate. While both compounds share a similar core structure, their reactivity and applications may differ due to variations in the position of substituents on the pyrazole ring. Other similar compounds include various pyrazole derivatives that exhibit different biological activities and chemical properties .
Biological Activity
t-Butyl (1-isopropyl-4-nitro-1H-pyrazol-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities, supported by case studies and relevant research findings.
- Chemical Formula : C11H18N4O4
- Molecular Weight : 270.29 g/mol
- CAS Number : 2171314-47-7
- Density : 1.27 g/cm³ (predicted)
- Boiling Point : 347.2 °C (predicted)
- Acidity Constant (pKa) : 11.98 (predicted)
Antibacterial Activity
Recent studies have indicated that pyrazole derivatives, including t-butyl carbamate compounds, exhibit moderate antibacterial activity. For instance, compounds with similar structures were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) around 250 µg/mL .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 250 |
| Compound B | Escherichia coli | 250 |
| t-Butyl Carbamate | Not directly tested | N/A |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is notable. In specific studies, compounds related to t-butyl carbamate demonstrated significant inhibition of pro-inflammatory cytokines such as TNFα and IL-6 in vitro. The IC50 values for these compounds ranged from 0.1 to 1 µM, indicating strong anti-inflammatory effects .
| Compound | Target Cytokine | IC50 (µM) |
|---|---|---|
| Compound C | TNFα | 0.023 |
| Compound D | IL-6 | 0.820 |
| t-Butyl Carbamate | Not directly tested | N/A |
Anticancer Activity
The anticancer properties of this compound are supported by its structural similarity to other pyrazole derivatives known for targeting specific kinases involved in cancer progression. For example, certain pyrazole carboxamides have shown efficacy against BRAF(V600E) and EGFR pathways, crucial in various cancers .
In a xenograft model study, related compounds exhibited promising results with an intraperitoneal bioavailability of approximately 63.6% and effective tumor reduction rates .
Case Studies
- Study on Antimicrobial Efficacy : A series of pyrazole derivatives were synthesized and evaluated for their antibacterial properties against clinical isolates. Results showed that modifications at the nitrogen position significantly affected the antimicrobial activity.
- Inflammation Model : In vitro assays using SW1353 cells demonstrated that certain pyrazole derivatives inhibited IL-1 induced IL-6 production effectively, highlighting their potential as anti-inflammatory agents.
- Cancer Therapy Research : A recent study focused on the development of CDK inhibitors based on pyrazole scaffolds showed that these compounds could effectively inhibit tumor growth in mouse models, suggesting a pathway for future therapeutic applications .
Q & A
Q. How can I optimize the synthesis of t-Butyl (1-isopropyl-4-nitro-1H-pyrazol-3-yl)carbamate to improve yield and purity?
Methodological Answer: Synthetic optimization should focus on reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For nitro-pyrazole intermediates, stepwise carbamate protection using tert-butyl groups under anhydrous conditions (e.g., THF or DCM) is recommended. Monitor reaction progress via HPLC or TLC, and purify via column chromatography using gradients of ethyl acetate/hexane. Refer to analogous protocols for tert-butyl carbamate derivatives in patent literature, which highlight the importance of controlling steric hindrance during nitro-group introduction .
Q. What analytical techniques are most reliable for characterizing this compound?
Methodological Answer: Use a combination of:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm regiochemistry of the nitro and isopropyl groups on the pyrazole ring .
- High-resolution mass spectrometry (HRMS) to validate molecular weight and isotopic patterns.
- Elemental analysis to verify purity (>95%) and rule out residual solvents .
For nitro-group stability assessment, track UV-Vis spectral changes under varying pH conditions .
Q. What safety precautions are critical when handling this compound in the lab?
Methodological Answer: While specific hazard data for this compound is limited, structurally similar nitro-pyrazole carbamates may decompose under heat or light. Adopt standard precautions:
- Use fume hoods and personal protective equipment (PPE) during synthesis.
- Store in amber vials at -20°C to prevent nitro-group degradation.
- Refer to SDS guidelines for tert-butyl carbamates, which emphasize avoiding inhalation and skin contact .
Q. How do I assess the compound’s stability under different storage conditions?
Methodological Answer: Design accelerated stability studies:
- Expose samples to 40°C/75% RH for 1–4 weeks (ICH Q1A guidelines).
- Monitor degradation via HPLC for new peaks (e.g., nitro reduction or tert-butyl cleavage).
- Compare with stability data for phenyl N-(1H-pyrazol-4-yl)carbamate derivatives, which show sensitivity to UV light .
Advanced Research Questions
Q. How does the steric and electronic influence of the isopropyl-nitro-pyrazole scaffold affect reactivity in downstream derivatization?
Methodological Answer: Perform computational modeling (DFT or MD simulations) to map electron density and steric bulk around the carbamate group. Experimentally, test nucleophilic substitution reactions (e.g., SNAr) with varying electrophiles. Compare reaction rates with tert-butyl (3-ethyl-1H-pyrazol-4-yl)carbamate analogs to isolate steric effects .
Q. What environmental fate studies are relevant for assessing this compound’s ecotoxicological risks?
Methodological Answer: Adopt protocols from environmental chemistry frameworks (e.g., Project INCHEMBIOL):
- Measure logP to predict bioavailability.
- Conduct hydrolysis studies at pH 4–9 to identify degradation products.
- Use zebrafish embryo assays (OECD 236) to evaluate acute toxicity, referencing nitro-aromatic compound toxicity thresholds .
Q. How can I resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Cross-validate assays: Compare in vitro (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) results.
- Control for nitro-reductase activity in cellular models, which may artificially enhance or suppress effects .
- Apply meta-analysis techniques to literature data, prioritizing studies with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
Q. What mechanistic studies can elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity.
- For enzyme targets, perform kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition mode (competitive/non-competitive).
- Cross-reference with structural analogs like phenyl N-(1H-pyrazol-4-yl)carbamate, which exhibit defined interactions with kinase domains .
Q. How can I design a research proposal to investigate this compound’s unexplored pharmacological applications?
Methodological Answer:
- Theoretical framework: Link to drug discovery paradigms (e.g., fragment-based design or pharmacophore modeling) .
- Experimental design: Use randomized block designs for in vivo studies, ensuring balanced treatment groups and controls (e.g., split-plot designs for dose-response assays) .
- Data analysis: Apply multivariate statistics (ANOVA with Tukey post-hoc tests) to account for confounding variables .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
